molecular formula C17-H20-Cl-N3-O3 B1663184 Azasetron hydrochloride CAS No. 123040-69-7

Azasetron hydrochloride

Cat. No. B1663184
M. Wt: 349.8 g/mol
InChI Key: WUKZPHOXUVCQOR-UHFFFAOYSA-N
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Description

Azasetron hydrochloride is an antiemetic which acts as a 5-HT3 receptor antagonist . It is used in the management of nausea and vomiting induced by cancer chemotherapy (such as cisplatin chemotherapy) . Azasetron hydrochloride is given in a usual dose of 10 mg once daily by mouth or intravenously .


Synthesis Analysis

The synthesis process of Azasetron hydrochloride has been disclosed in the field of chemical industry and chemical medicine .


Molecular Structure Analysis

Azasetron hydrochloride has a molecular formula of C17H20ClN3O3 and a molecular weight of 386.27 g/mol . The IUPAC name is N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Azasetron hydrochloride .


Physical And Chemical Properties Analysis

Azasetron hydrochloride has a molecular weight of 386.27 g/mol . It is a white to beige powder that is soluble in water at a concentration of 2 mg/mL . The pH value decreases over time .

Scientific Research Applications

Synthesis and Development

  • Azasetron hydrochloride has been synthesized from methyl salicylate, undergoing processes like chlorination, nitration, reduction, cyclization, methylation, hydrolysis, and finally, HCl salt formation. This synthesis resulted in an overall yield of 37% (Yuan Zhe, 2006).
  • Another study focused on developing the general process for synthesizing azasetron hydrochloride, achieving a 40% overall yield, and confirming the structure through IR, 1 HNMR, and MS techniques (Luo Xiao, 2003).

Pharmacokinetics and Metabolism

  • The pharmacokinetics and metabolites of azasetron hydrochloride were studied in healthy volunteers, revealing rapid absorption and distribution in vivo, with 12% discharged through urine (Dai Bin, 2011).
  • A separate study on rabbits also showed quick absorption and elimination of azasetron hydrochloride, providing data for clinical administration and dosage form studies (X. Wen & Zhang Dan, 2007).

Pharmaceutical Analysis and Quality Control

  • Analytical methods have been developed for determining azasetron hydrochloride in rabbit plasma using liquid chromatography tandem mass spectrometry, demonstrating its application in pharmacokinetic research (G. Lin et al., 2011).
  • HPLC methods have been established for determining the main component in azasetron hydrochloride's active pharmaceutical ingredient, showing high accuracy and reproducibility (D. Xiaoqin, 2013).

Transdermal Delivery System

  • A transdermal drug delivery system for azasetron was developed, demonstrating sustained release profiles in vivo for 216 hours and indicating its potential in treating delayed chemotherapy-induced nausea and vomiting (Lin Sun et al., 2012).

Stability and Combination Therapy

  • The stability of azasetron in combination with dexamethasone was analyzed, revealing that it remains stable for 48 hours at 25°C and for 14 days at 4°C, although light exposure significantly affects stability (Baoxia Fang et al., 2017).

Safety And Hazards

Azasetron hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion, medical attention should be sought immediately .

properties

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924358
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azasetron hydrochloride

CAS RN

123040-16-4
Record name Y 25130
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZASETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
183
Citations
G Lin, J Ma, J Zhu, X Yang, L Hu… - Biomedical …, 2011 - Wiley Online Library
… In this paper, a simple and sensitive LC-MS/MS method for the determination of azasetron hydrochloride in … study of azasetron hydrochloride after intravenous administration to rabbits. …
K Katayama, K Asano, K Haga… - The Japanese Journal of …, 1997 - jstage.jst.go.jp
The binding affinity of azasetron hydrochloride (azasetron) for the 5-hydroxytryptamine3 (5-HT3) receptor in a tissue preparation of rat small intestine was investigated by using [3H] …
Number of citations: 9 www.jstage.jst.go.jp
BX Fang, FC Chen, D Zhu, J Guo, LH Wang - Oncotarget, 2017 - ncbi.nlm.nih.gov
… In this study, we investigated the stability of azasetron hydrochloride 0.1 mg/mL plus dexamethasone … Clinicians should be aware that combinations of azasetron hydrochloride and …
Number of citations: 5 www.ncbi.nlm.nih.gov
Y Moriyama, K Arimori, M Nakano - Biological and Pharmaceutical …, 1997 - jstage.jst.go.jp
… suppository form of azasetron hydrochloride may be feasible … Materials Azasetron hydrochloride was generously supplied … was prepared by suspending azasetron hydrochloride (10 mg) …
Number of citations: 8 www.jstage.jst.go.jp
K HIROTSU, K ETO, N ARIMA… - Drug Metabolism and …, 1999 - jstage.jst.go.jp
… of radioactivity were investigated in rats after oral administration of 14C-azasetron hydrochloride. 1. Azasetron hydrochloride was mainly absorbed from the small intestine. The extent of …
Number of citations: 1 www.jstage.jst.go.jp
L Sun, D Cun, B Yuan, H Cui, H Xi, L Mu… - Journal of …, 2012 - Elsevier
… Azasetron Hydrochloride Azasetron free base was prepared from azasetron hydrochloride, … In brief, a suspension of azasetron hydrochloride in water was titrated with 0.1 mol L −1 …
Number of citations: 54 www.sciencedirect.com
K HIROTSU, T FUNAKOSHI, N ARIMA… - Drug Metabolism and …, 1999 - jstage.jst.go.jp
… liver microsomes each from male and female rats, and male dogs, in order to elucidate the cause of sex or species difference in the excretion of metabolites of azasetron hydrochloride …
Number of citations: 0 www.jstage.jst.go.jp
K Mikawa, H Akamatsu, K Nishina, M Shiga… - Gynecologic and …, 2002 - karger.com
Neutrophil functions play an important role in the antibacterial or antitumor host defense system. Ondansetron, granisetron, ramosetron, and azasetron are often used in gynecological …
Number of citations: 1 karger.com
HY Lee, HK Kim, KH Lee, BS Kim… - … : Official Journal of …, 2014 - synapse.koreamed.org
Purpose This study was conducted to evaluate the efficacy and safety of azasetron compared to ondansetron in the prevention of delayed chemotherapy-induced nausea and vomiting. …
Number of citations: 11 synapse.koreamed.org
G He, F Zeng, K Lei, S Xia, L Deng… - European Journal of …, 2017 - ejhp.bmj.com
… The compatibility of DSP with tropisetron hydrochloride, dolasetron mesylate, azasetron hydrochloride and ramosetron hydrochloride in infusion solutions has not been reported before …
Number of citations: 4 ejhp.bmj.com

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